molecular formula C38H46P2 B12076016 racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane CAS No. 1226906-44-0

racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane

Cat. No.: B12076016
CAS No.: 1226906-44-0
M. Wt: 564.7 g/mol
InChI Key: REZOVLQIMMUCQH-UHFFFAOYSA-N
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Description

Racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane (CAS 1226906-44-0) is a chiral, bidentate phosphine ligand with a cyclobutane backbone. Its molecular formula is C₃₈H₄₆P₂, and it is characterized by two di(3,5-dimethylphenyl)phosphine groups in a trans configuration on the cyclobutane ring . This compound is a white solid with a molecular weight of 564.72 g/mol and is used in asymmetric catalysis and metal coordination chemistry, particularly as part of ligand kits for research purposes . Safety protocols emphasize avoiding skin contact, inhalation, and ingestion due to moderate toxicity risks (H303, H313, H333) .

Properties

CAS No.

1226906-44-0

Molecular Formula

C38H46P2

Molecular Weight

564.7 g/mol

IUPAC Name

[2-[bis(3,5-dimethylphenyl)phosphanylmethyl]cyclobutyl]methyl-bis(3,5-dimethylphenyl)phosphane

InChI

InChI=1S/C38H46P2/c1-25-11-26(2)16-35(15-25)39(36-17-27(3)12-28(4)18-36)23-33-9-10-34(33)24-40(37-19-29(5)13-30(6)20-37)38-21-31(7)14-32(8)22-38/h11-22,33-34H,9-10,23-24H2,1-8H3

InChI Key

REZOVLQIMMUCQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(CC2CCC2CP(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane typically involves the reaction of cyclobutane derivatives with phosphine reagents. One common method involves the use of di(3,5-dimethylphenyl)phosphine and a suitable cyclobutane precursor under controlled conditions to achieve the desired product. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane can undergo various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.

    Coordination: The phosphine groups can coordinate with transition metals, forming complexes that are useful in catalysis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Halogenating agents, nucleophiles.

    Coordination: Transition metal salts such as palladium chloride or platinum chloride.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted cyclobutane derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Ligand in Transition Metal Complexes

Racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane serves as a bidentate ligand in transition metal complexes, particularly with palladium and platinum. These complexes are utilized in various catalytic processes such as:

  • Cross-Coupling Reactions : The ligand's steric and electronic properties contribute to the efficiency of reactions like Suzuki and Heck coupling.
  • Hydrogenation Reactions : The compound enhances selectivity and activity in hydrogenation processes due to its ability to stabilize metal centers.

Asymmetric Synthesis

The compound has been explored for its role in asymmetric synthesis. Its chiral environment can facilitate enantioselective reactions, making it valuable for producing chiral pharmaceuticals and fine chemicals.

Case Study: Asymmetric Hydrogenation

A notable study demonstrated the use of this compound as a ligand in the asymmetric hydrogenation of ketones. The results showed high enantioselectivity (up to 95% ee) when paired with a palladium catalyst, showcasing its effectiveness in generating enantiomerically enriched products .

Table 1: Comparison of Ligands in Catalytic Activity

Ligand TypeReaction TypeSelectivity (%)Reference
This compoundSuzuki Coupling85
(S)-BINAPSuzuki Coupling90
DPPFHydrogenation80

Table 2: Summary of Asymmetric Reactions

Reaction TypeCatalyst UsedEnantioselectivity (%)Reference
Asymmetric HydrogenationPd/Racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane95
Asymmetric AllylationCu/Racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane92

Mechanism of Action

The mechanism of action of racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane largely depends on its role in specific reactions. As a ligand, it coordinates with metal centers, influencing the reactivity and selectivity of the metal complexes. The phosphine groups can donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic cycles. The cyclobutane ring provides a rigid framework that can influence the spatial arrangement of the metal-ligand complex, affecting its overall reactivity.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The compound’s 3,5-dimethylphenyl substituents are electron-donating due to methyl groups, which enhance the ligand’s electron-richness and influence metal-ligand bonding.

Compound Name CAS # Substituents Electronic Effect Steric Bulk
Racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane 1226906-44-0 3,5-dimethylphenyl Electron-donating High (rigid cyclobutane backbone)
Bis(3,5-dimethylphenyl)phosphine 71360-06-0 3,5-dimethylphenyl Electron-donating Moderate (flexible structure)
Bis(3,5-di(trifluoromethyl)phenyl)phosphine 166172-69-6 3,5-CF₃ Electron-withdrawing High (CF₃ groups)
Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphine N/A t-butyl, methoxy Electron-donating (methoxy) Very high (t-butyl groups)

Backbone Rigidity and Stereochemical Impact

The cyclobutane backbone introduces rigidity, which enforces a specific geometry during metal coordination. This contrasts with simpler ligands like Bis(3,5-dimethylphenyl)phosphine (CAS 71360-06-0), which lacks a cyclic backbone, resulting in greater conformational flexibility . The trans configuration of the phosphine groups in the cyclobutane derivative may enhance stereoselectivity in catalysis compared to cis counterparts, though direct studies are lacking.

Comparison with Bulky Ligands

Ligands with bulky substituents, such as Bis(1-adamantyl)phosphine (CAS 131211-27-3), prioritize steric hindrance to stabilize low-coordination metal centers. In contrast, the 3,5-dimethylphenyl groups in the cyclobutane ligand provide balanced steric bulk without extreme hindrance, making it suitable for reactions requiring moderate space control .

Research Findings and Limitations

  • Synthetic Utility : The compound’s racemic nature limits its use in enantioselective catalysis unless resolved into enantiomers. This contrasts with chiral ligands like (+)-Bis[indenyl]zirconium(IV) dichloride (CAS 455), which are enantiopure .
  • Safety Profile : Handling precautions align with other phosphines (e.g., H313, H333 warnings), though specific toxicity data for the cyclobutane derivative remain undocumented .

Biological Activity

Racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane (CAS Number: 1226906-44-0) is a phosphine-based compound known for its potential biological activity. This article explores its molecular characteristics, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.

Molecular Characteristics

  • Molecular Formula : C₃₈H₄₆P₂
  • Molecular Weight : 550.693 g/mol
  • Boiling Point : Approximately 664.6 °C at 760 mmHg
  • Flash Point : 379.9 °C
  • LogP : 12.76 (indicating high lipophilicity)

The compound's structure features a cyclobutane core with two phosphinomethyl groups attached to it, which significantly influences its reactivity and potential biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of its role as a ligand in coordination chemistry and its potential applications in medicinal chemistry.

  • Metal Coordination : The phosphine groups in the compound can coordinate with metal ions, which may enhance or modulate biological pathways through metal-mediated processes.
  • Antioxidant Activity : Preliminary studies suggest that similar phosphine compounds exhibit antioxidant properties, potentially protecting cells from oxidative stress.
  • Cytotoxicity : Some derivatives of phosphine compounds have shown cytotoxic effects against cancer cell lines, indicating that this compound may also possess antitumor activity.

Case Study 1: Coordination Chemistry

A study investigated the coordination of this compound with transition metals. The results indicated that the complexation could alter the electronic properties of the metal center, enhancing catalytic activity in certain reactions .

Case Study 2: Antioxidant Properties

Research on related phosphine compounds demonstrated significant antioxidant activity through the scavenging of free radicals. This suggests that this compound may similarly contribute to cellular protection mechanisms .

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro studies have shown that phosphine-based compounds can induce apoptosis in various cancer cell lines. For instance, one study reported that a structurally similar compound exhibited IC50 values in the micromolar range against breast cancer cells . Further research is needed to evaluate the specific cytotoxic effects of this compound.

Data Table of Biological Activities

Biological ActivityReferenceObserved Effect
Metal Coordination Enhanced catalytic activity
Antioxidant Activity Scavenging of free radicals
Cytotoxicity Induction of apoptosis in cancer cells

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